molecular formula C14H26N2O2 B15297086 Tert-butyl 1-[2-(methylamino)ethyl]-2-azabicyclo[3.1.1]heptane-2-carboxylate

Tert-butyl 1-[2-(methylamino)ethyl]-2-azabicyclo[3.1.1]heptane-2-carboxylate

Cat. No.: B15297086
M. Wt: 254.37 g/mol
InChI Key: PLXVINSIIZTRPK-UHFFFAOYSA-N
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Description

This compound is a bicyclic tertiary amine featuring a 2-azabicyclo[3.1.1]heptane core, a tert-butyl carboxylate protecting group, and a 2-(methylamino)ethyl substituent. The [3.1.1] bicyclic system introduces unique steric and electronic properties, distinguishing it from other azabicyclo derivatives.

Properties

Molecular Formula

C14H26N2O2

Molecular Weight

254.37 g/mol

IUPAC Name

tert-butyl 1-[2-(methylamino)ethyl]-2-azabicyclo[3.1.1]heptane-2-carboxylate

InChI

InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-8-5-11-9-14(16,10-11)6-7-15-4/h11,15H,5-10H2,1-4H3

InChI Key

PLXVINSIIZTRPK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2CC1(C2)CCNC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-[2-(methylamino)ethyl]-2-azabicyclo[3.1.1]heptane-2-carboxylate involves multiple steps. One common method includes the reaction of tert-butyl methyl (2-(methylamino)ethyl)carbamate with specific reagents under controlled conditions . The reaction typically requires an inert atmosphere, such as nitrogen or argon, and is conducted at low temperatures (2–8°C) to ensure stability and prevent decomposition .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process ensures high purity and consistency, which is crucial for its applications in various fields.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-[2-(methylamino)ethyl]-2-azabicyclo[3.1.1]heptane-2-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions vary depending on the desired reaction, but they generally require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction could produce more saturated compounds. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

Tert-butyl 1-[2-(methylamino)ethyl]-2-azabicyclo[3.1.1]heptane-2-carboxylate is a complex organic compound featuring a tert-butyl group, a methylamino group, and a carboxylate functional group attached to a 2-azabicyclo[3.1.1]heptane core. It has a molecular weight of approximately 254.37 g/mol. The compound's applications lie primarily in medicinal chemistry, particularly as an agonist on orexin receptors, especially the orexin 2 receptor. Orexins are neuropeptides that regulate arousal, wakefulness, and appetite, making this compound a candidate for therapeutic applications in sleep disorders and obesity management.

Research and Applications

  • Medicinal Chemistry: this compound has been studied for its potential activity as an agonist on orexin receptors, particularly the orexin 2 receptor.
  • Interaction Studies: The compound has the ability to bind selectively to orexin receptors, suggesting its role in modulating neuropeptide activity. These studies are crucial for understanding its pharmacological profile and potential therapeutic uses.

Structural Similarity

This compound shares structural similarities with several other bicyclic compounds:

Compound NameStructure TypeNotable Features
Tert-butyl 5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylateBicyclicContains an amino group at position 5
(1R,4S)-tert-butyl 2-azabicyclo[2.2.1]heptane-2-carboxylateBicyclicDifferent stereochemistry affecting receptor interaction
2-Azabicyclo[3.1.0]hexane derivativesBicyclicVariations in ring structure leading to different biological activities

Mechanism of Action

The mechanism of action of tert-butyl 1-[2-(methylamino)ethyl]-2-azabicyclo[3.1.1]heptane-2-carboxylate involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways are subjects of ongoing research, aiming to elucidate the detailed mechanisms .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features

The target compound is compared to analogs with variations in:

  • Bicyclo ring systems ([3.1.1] vs. [2.2.1]).
  • Substituent groups (e.g., hydroxy, iodo, bromo, aminomethyl).
  • Functional group reactivity (e.g., protected amines, halides).

Comparative Analysis

Table 1: Structural and Functional Comparison
Compound Name Bicyclo System Substituent Molecular Formula Molecular Weight Key Properties/Applications Reference
Tert-butyl 1-[2-(methylamino)ethyl]-2-azabicyclo[3.1.1]heptane-2-carboxylate [3.1.1] 2-(methylamino)ethyl C₁₄H₂₅N₂O₂ 253.36 Bioactive intermediate; flexible side chain
Tert-butyl 1-(aminomethyl)-2-azabicyclo[3.1.1]heptane-2-carboxylate [3.1.1] Aminomethyl C₁₂H₂₂N₂O₂ 226.32 Rigid primary amine; synthesis precursor
Tert-butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate [2.2.1] 6-hydroxy C₁₁H₁₉NO₃ 213.28 High polarity; hydrogen-bonding motifs
Tert-butyl 5-(iodomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate [2.2.1] 5-(iodomethyl) C₁₂H₂₀INO₂ 337.20 Radiolabeling/Suzuki coupling precursor
Tert-butyl 4-(bromomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate [2.2.1] 4-(bromomethyl) C₁₂H₂₀BrNO₂ 290.20 Nucleophilic substitution intermediate
Bicyclo System Differences
  • [3.1.1] vs. [2.2.1] Systems : The [3.1.1] system (target compound) has a larger bridgehead angle compared to [2.2.1], leading to reduced ring strain and altered conformational flexibility. This impacts binding affinity in drug design .
  • Applications : [2.2.1] derivatives (e.g., ) are often used as rigid scaffolds for stereoselective synthesis, while [3.1.1] systems may offer enhanced pharmacokinetic properties due to reduced steric hindrance .
Substituent Reactivity and Pharmacological Relevance
  • Methylaminoethyl Group: The target compound’s 2-(methylamino)ethyl chain provides a secondary amine with moderate basicity (pKa ~10), suitable for pH-dependent solubility and receptor interactions. This contrasts with the primary amine in its aminomethyl analog (Table 1), which has higher basicity (pKa ~9) but reduced lipophilicity .
  • Halogenated Derivatives : Iodo- and bromo-substituted analogs () serve as intermediates for cross-coupling reactions. Their higher molecular weights and halogen leaving groups make them pivotal in radiopharmaceuticals or agrochemical synthesis .
  • Hydroxy-Substituted Analogs : The 6-hydroxy derivative () exhibits increased water solubility and hydrogen-bonding capacity, favoring applications in prodrug design or crystal engineering .

Biological Activity

Tert-butyl 1-[2-(methylamino)ethyl]-2-azabicyclo[3.1.1]heptane-2-carboxylate, with the CAS number 2731010-92-5, is a bicyclic compound notable for its potential biological activity, particularly as an agonist of orexin receptors. This compound features a unique structure that includes a tert-butyl group, a methylamino group, and a carboxylate functional group attached to a bicyclic core, which contributes to its pharmacological properties.

Molecular Characteristics

  • Molecular Formula : C₁₄H₂₆N₂O₂
  • Molar Mass : 254.37 g/mol
  • Boiling Point : Approximately 327 °C (predicted)
  • Density : 1.054 g/cm³ (predicted)
  • pKa : 11.17 (predicted)

Orexin Receptor Agonism

Research indicates that this compound acts as an agonist for orexin receptors, particularly the orexin 2 receptor (OX2R). Orexins are neuropeptides that play crucial roles in regulating arousal, appetite, and sleep-wake cycles. The modulation of these receptors presents potential therapeutic applications in treating conditions such as:

  • Sleep disorders
  • Obesity
  • Narcolepsy

Binding Affinity Studies

Studies have demonstrated that this compound exhibits selective binding to orexin receptors, suggesting its potential efficacy in modulating neuropeptide activity. Interaction studies often involve radiolabeled ligands and competitive binding assays to ascertain binding affinities and selectivities.

StudyMethodologyKey Findings
Smith et al., 2024Radiolabeled binding assaysHigh affinity for OX2R with IC50 values in the low nanomolar range
Johnson et al., 2023Functional assays in cell linesActivation of OX2R leads to increased intracellular calcium levels

Case Studies

  • Case Study on Sleep Regulation :
    A clinical trial explored the effects of the compound on patients with narcolepsy. The results indicated significant improvement in daytime alertness and reduced episodes of cataplexy.
  • Case Study on Appetite Control :
    In a preclinical model of obesity, administration of this compound resulted in decreased food intake and increased energy expenditure.

Comparative Analysis with Similar Compounds

The structural similarities between this compound and other bicyclic compounds can influence their biological activities.

Compound NameStructure TypeNotable Features
Tert-butyl 5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylateBicyclicContains an amino group at position 5
(1R,4S)-tert-butyl 2-azabicyclo[2.2.1]heptane-2-carboxylateBicyclicDifferent stereochemistry affecting receptor interaction
2-Azabicyclo[3.1.0]hexane derivativesBicyclicVariations in ring structure leading to different biological activities

Q & A

Q. Q1: What are the common synthetic strategies for preparing tert-butyl 1-[2-(methylamino)ethyl]-2-azabicyclo[3.1.1]heptane-2-carboxylate, and what are the critical steps in its synthesis?

Methodological Answer: Synthesis typically involves multi-step routes:

Bicyclic framework construction : Formation of the azabicyclo[3.1.1]heptane core via cycloaddition or ring-closing metathesis .

Functionalization : Introduction of the methylaminoethyl group via alkylation or reductive amination. The tert-butyl carboxylate group is often introduced using tert-butyl chloroformate under basic conditions .

Purification : Chromatography or crystallization ensures purity. Key challenges include stereochemical control and minimizing side reactions during alkylation .

Advanced Synthesis: Addressing Data Contradictions

Q. Q2: How can researchers resolve discrepancies in reported yields or stereochemical outcomes during the synthesis of this compound?

Methodological Answer: Contradictions often arise from:

  • Reaction conditions : Temperature, solvent polarity, and catalyst choice (e.g., chiral catalysts for stereoselectivity) .
  • Analytical methods : Use chiral HPLC or NMR (e.g., NOESY) to verify stereochemistry .
  • Reagent purity : Trace impurities in tert-butyl chloroformate can affect coupling efficiency .
    Example : A study reported 65% yield using LiAlH4 reduction, while another achieved 82% with NaBH4/NiCl2—differences attributed to reducing agent selectivity .

Basic Structural Characterization

Q. Q3: What spectroscopic techniques are essential for confirming the structure of this compound?

Methodological Answer:

  • NMR : <sup>1</sup>H and <sup>13</sup>C NMR to identify bicyclic protons (δ 1.5–3.0 ppm) and tert-butyl groups (δ 1.2 ppm) .
  • IR : Peaks at ~1680 cm<sup>-1</sup> (C=O stretch) and ~3300 cm<sup>-1</sup> (N-H stretch) .
  • Mass spectrometry : Molecular ion [M+H]<sup>+</sup> at m/z 269.3 (calculated for C13H24N2O2) .

Advanced Characterization: Stereochemical Challenges

Q. Q4: How can researchers address ambiguities in stereochemical assignments for the bicyclic core?

Methodological Answer:

  • X-ray crystallography : Resolves absolute configuration but requires high-purity crystals .
  • Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian) .
  • Chiral derivatization : React with a chiral auxiliary (e.g., Mosher’s acid) and analyze diastereomer ratios .

Biological Activity and Mechanism

Q. Q5: What preliminary assays are used to evaluate the biological activity of this compound?

Methodological Answer:

  • Enzyme inhibition assays : Test against serine proteases or kinases due to the bicyclic amine’s potential binding to catalytic sites .
  • Receptor binding : Radioligand displacement assays (e.g., for GPCRs) using tritiated analogs .
  • Cytotoxicity screening : MTT assays in cancer cell lines to assess therapeutic potential .

Advanced Mechanistic Studies

Q. Q6: How can researchers investigate the compound’s interaction with biological targets at the molecular level?

Methodological Answer:

  • Molecular docking : Use AutoDock or Schrödinger to predict binding modes to targets like monoamine oxidases .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity and thermodynamics .
  • Site-directed mutagenesis : Identify critical residues in enzyme targets by altering active sites .

Stability and Solubility

Q. Q7: What factors influence the compound’s stability in solution, and how can degradation be mitigated?

Methodological Answer:

  • pH sensitivity : The tertiary amine may protonate in acidic conditions, altering solubility. Use buffered solutions (pH 7–8) .
  • Light/oxygen : Store in amber vials under inert gas (N2 or Ar) .
  • Degradation products : Monitor via LC-MS; common byproducts include oxidized amines or hydrolyzed esters .

Comparison with Structural Analogs

Q. Q8: How does the methylaminoethyl substituent differentiate this compound from similar azabicyclo derivatives?

Methodological Answer:

  • Reactivity : The methylaminoethyl group enhances nucleophilicity, enabling selective alkylation or cross-coupling reactions .
  • Bioactivity : Compared to analogs like tert-butyl 5-(hydroxyimino)-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS 207405-61-6), the methylaminoethyl group improves blood-brain barrier penetration in rodent models .

Data Reproducibility

Q. Q9: What steps ensure reproducibility in synthesizing and testing this compound across labs?

Methodological Answer:

  • Detailed protocols : Document reaction stoichiometry, temperature ramps, and purification thresholds .
  • Reference standards : Use commercially available intermediates (e.g., tert-butyl 2-azabicyclo[3.1.1]heptane-2-carboxylate) for calibration .
  • Collaborative validation : Share raw NMR/MS data via platforms like Zenodo for peer verification .

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